molecular formula C9H12BrN3O4 B085790 5-Bromo-2'-deoxycytidine CAS No. 1022-79-3

5-Bromo-2'-deoxycytidine

Cat. No.: B085790
CAS No.: 1022-79-3
M. Wt: 306.11 g/mol
InChI Key: KISUPFXQEHWGAR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Bromo-2’-deoxycytidine typically involves the bromination of 2’-deoxycytidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane . The reaction conditions often require careful control of temperature and reaction time to ensure the selective bromination at the 5-position of the cytidine ring.

In industrial settings, the production of 5-Bromo-2’-deoxycytidine may involve similar bromination reactions but on a larger scale, with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

5-Bromo-2’-deoxycytidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Photochemical Reactions: When exposed to ultraviolet light, 5-Bromo-2’-deoxycytidine can induce DNA cross-linking and strand breaks.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less commonly studied compared to its photochemical properties.

Common reagents used in these reactions include N-bromosuccinimide for bromination, thiols or amines for substitution, and ultraviolet light for photochemical reactions .

Scientific Research Applications

5-Bromo-2’-deoxycytidine has several scientific research applications:

Comparison with Similar Compounds

5-Bromo-2’-deoxycytidine is similar to other brominated nucleosides, such as 5-bromo-2’-deoxyuridine and 8-bromo-2’-deoxyguanosine. it is unique in its specific photochemical properties and the types of DNA damage it induces .

Properties

IUPAC Name

4-amino-5-bromo-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISUPFXQEHWGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)Br)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022-79-3
Record name Brcdr
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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